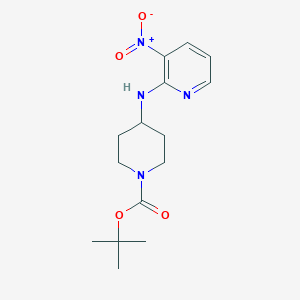

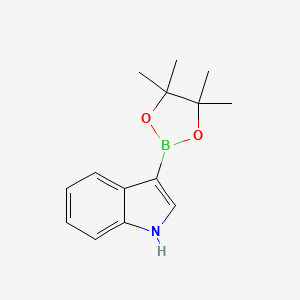

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

Overview

Description

The compound 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of pyrimidine derivatives is their ability to interact with various biological targets, making them of interest in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of pyrido[3,4-d]pyrimidines involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by further reactions with trifluoromethanesulfonic anhydride and secondary amines . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the presence of a morpholine ring, as seen in the compound of interest, can influence the binding affinity to biological targets . The crystallography of similar compounds, such as 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, reveals polymorphic forms and specific hydrogen bonding patterns that could be relevant for understanding the structure of this compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including coupling reactions with amino acids promoted by phosphonium salts . These reactions are important for the modification of the pyrimidine core and the introduction of new functional groups that can enhance biological activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, luminescence, and reactivity, are influenced by their molecular structure. For example, compounds with naphthalimide and benzoic acid moieties exhibit luminescence and multi-stimuli-responsive properties . These properties are essential for the potential application of pyrimidine derivatives in materials science or as fluorescent probes.

Scientific Research Applications

Synthesis and Biological Activities

A Facile Entry to Pyrimidoquinolines : This study outlines the synthesis of pyrimidoquinolines, starting from barbituric acid derivatives, with significant therapeutic importance. These molecules, including ones similar to the compound of interest, show enhanced biological activity due to the incorporation of fused heterocycles in the pyrimidine nucleus. The method provides a convenient one-step synthesis yielding biologically potent derivatives with potential applications in medicinal chemistry (Nandha Kumar et al., 2001).

Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research on quinazoline and pyrimidine derivatives, including structures akin to the compound , has demonstrated their value in creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties and potential in fabricating materials for organic light-emitting diodes (OLEDs) (Lipunova et al., 2018).

Gut Function Regulation

Benzoic Acid Derivatives in Gut Function Regulation : Studies on benzoic acid, a closely related compound, have shown it can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota when used at appropriate levels. These findings suggest potential applications of similar compounds in enhancing digestive health and managing gut-related diseases (Mao et al., 2019).

Anticarcinogenicity and Toxicity

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes : Organotin(IV) complexes with carboxylic acids, including benzoic acid derivatives, have shown excellent anticarcinogenicity and toxicity profiles. These compounds exhibit high cytotoxic activity against various cancer cell lines, providing a basis for developing new anticancer drugs (Ali et al., 2018).

Chemical Reactivity and Biological Importance

Recent Developments in Pyrimidine Chemistry : Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory properties. This highlights the importance of compounds with pyrimidine cores, such as the one , for the development of new therapeutic agents with anti-inflammatory capabilities (Rashid et al., 2021).

Mechanism of Action

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .

Future Directions

properties

IUPAC Name |

4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXONEXRZMHYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945749-71-3 | |

| Record name | 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945749713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV28NF837I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)

![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)

![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030659.png)